6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound identifiable by the CAS number 937047-06-8. While there is no scientific research directly referencing this specific isomer, companies like Biosynth and SpiroChem offer it as a product for pharmaceutical testing [].
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a heterocyclic organic compound characterized by a fused triazine and pyrrole structure. This compound features a bromine substituent at the sixth position of the pyrrole ring, which influences its chemical reactivity and biological activity. The molecular formula for this compound is C6H5BrN4, and it possesses a molecular weight of approximately 216.03 g/mol. Its unique structure makes it a subject of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Research indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine exhibits significant biological activity, particularly as an inhibitor of various kinases. Compounds containing the pyrrolo[2,1-F][1,2,4]triazine scaffold have been linked to anti-cancer properties due to their ability to inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.
For instance, studies have shown that derivatives of this compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), both of which are critical in angiogenesis and cancer progression .
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves multi-step synthetic routes that may include:
Continuous-flow synthesis methods have also been developed to enhance yield and purity during production .
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has potential applications in:
Interaction studies have demonstrated that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can bind effectively to various protein targets involved in cell signaling. Molecular docking studies reveal that it interacts with the ATP-binding site of kinases such as VEGFR-2 and FGFR-1 . These interactions are critical for understanding its mechanism of action as an inhibitor and its potential therapeutic effects.
Several compounds share structural similarities with 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Avapritinib | Contains a pyrrolo[2,1-f][1,2,4]triazine scaffold | Approved for treating gastrointestinal tumors |
| Remdesivir | Nucleoside analog with similar heterocyclic structure | Used against viral infections like COVID-19 |
| 7-Bromopyrrolo[2,1-f][1,2,4]triazine | Similar brominated derivative | Under investigation for various therapeutic uses |
The uniqueness of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine lies in its specific bromination pattern and its potential as a selective kinase inhibitor compared to other compounds that may exhibit broader activity or different mechanisms.
The compound is formally named 6-bromopyrrolo[2,1-f]triazin-4-amine under IUPAC guidelines, reflecting its fused bicyclic structure comprising a pyrrole ring (positions 2,1-f) and a triazine moiety (positions 1,2,4). The bromine substituent occupies position 6 on the pyrrolotriazine scaffold, while the amine group is at position 4.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 937047-06-8 | |
| Molecular Formula | C₆H₅BrN₄ | |
| Molecular Weight | 213.03 g/mol | |
| SMILES Notation | NC1=NC=NN2C1=CC(Br)=C2 |
The positional specificity of the bromine atom at position 6 distinguishes this compound from its isomers. For example:
Table 2: Positional Isomers of Brominated Pyrrolotriazinamines
| Isomer Position | CAS Number | Key Structural Difference |
|---|---|---|
| 5-Bromo | Not reported | Bromine at pyrrole C5 |
| 6-Bromo | 937047-06-8 | Bromine at pyrrole C6 (this study) |
| 7-Bromo | 937046-98-5 | Bromine at triazine C7 |
The 6-bromo derivative’s electronic profile favors electrophilic substitution at the triazine ring, as evidenced by its participation in Suzuki-Miyaura couplings.
Pyrrolo[2,1-f]triazine derivatives vary in functional groups, influencing their physicochemical and biological properties:
1.3.1 Amine vs. Hydroxyl Substitutions
1.3.2 Functionalized Core Modifications
Table 3: Substituent Effects on Pyrrolotriazine Properties
The synthesis of 6-bromopyrrolo[2,1-f] [2] [3]triazin-4-amine requires strategic bromination of the pyrrolotriazine core structure to achieve regioselective functionalization at the desired position . Traditional bromination approaches employ electrophilic aromatic substitution mechanisms that exploit the electronic properties of the heterocyclic system [2].
The most widely utilized bromination strategy involves the use of N-bromosuccinimide in polar organic solvents such as dichloromethane or dimethylformamide . This approach typically proceeds at temperatures ranging from 0 to 25 degrees Celsius with catalytic Lewis acids such as iron tribromide to enhance regioselectivity . The C-6 selectivity is achieved through the use of sterically hindered directing groups or electron-withdrawing substituents that influence the electronic density distribution within the heterocyclic framework .
Table 1: Bromination Methods for Pyrrolotriazine Core Functionalization
| Method | Reagent | Solvent | Temperature (°C) | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-bromosuccinimide | NBS | DCM | 0-25 | C-6 | 70-75 | |
| Bromine with catalysis | Br₂/FeBr₃ | DCM | 0-25 | C-6 | 65-70 | |
| Tetrabutylammonium tribromide | TBATB | Various | 80 | C-3 | 95 | [2] |
Alternative bromination methodologies have emerged utilizing tetrabutylammonium tribromide as a mild and selective reagent [2]. This approach demonstrates exceptional regioselectivity for C-3 bromination of pyrrolo quinoxalines, achieving yields up to 95% under controlled thermal conditions at 80 degrees Celsius [2]. The reaction mechanism proceeds through electrophilic addition with the formation of carbon-positive intermediates, followed by elimination of hydrogen bromide to yield the brominated product [2].
Multi-step synthesis approaches construct the pyrrolotriazine scaffold prior to bromination introduction . Representative synthetic routes include N-amination of methyl pyrrole-2-carboxylate using chloramine to form N-N bonds, followed by thiocarbamate formation through treatment with benzoyl isothiocyanate . Subsequent cyclization occurs via hydrolysis in 2 molar sodium hydroxide followed by S-methylation to produce the bicyclic structure . Chlorination using phosphoryl chloride blocks the reactive C-4 position, enabling selective bromination at the C-7 position using N-bromosuccinimide .
The introduction of amine functionality at the 4-position of bromopyrrolo[2,1-f] [2] [3]triazine structures relies primarily on nucleophilic aromatic substitution mechanisms [4] [5]. These transformations exploit the electron-deficient nature of the triazine ring system to facilitate nucleophilic attack by amine species [5].
Nucleophilic aromatic substitution reactions proceed through addition-elimination mechanisms involving the formation of anionic intermediates [5] [6]. The electron-withdrawing triazine nitrogen atoms stabilize the negatively charged intermediates formed during nucleophilic addition, thereby facilitating the subsequent elimination of leaving groups [5] [6]. Common nucleophiles include primary and secondary amines, with reaction conditions typically requiring polar organic solvents such as dimethyl sulfoxide, ethanol, or dimethylformamide [5].
Table 2: Nucleophilic Substitution Conditions for Amine Introduction
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ammonia | K₂CO₃ | Ethanol | Reflux | 8-24 | 65-85 | [5] |
| Primary amines | K₂CO₃ | DMSO | 80-120 | 12-18 | 70-90 | [5] |
| Secondary amines | NaH | DMF | 60-80 | 6-12 | 75-95 | [7] |
Palladium-catalyzed cross-coupling methodologies represent advanced approaches for amine introduction into brominated heterocyclic systems [7]. These reactions utilize bulky biarylphosphine ligands such as tert-butyl BrettPhos to facilitate coupling between brominated heterocycles and amine nucleophiles [7]. Optimal conditions employ 1-2 mol percent palladium precatalysts with lithium hexamethyldisilazide as base in tetrahydrofuran solvent [7]. The mild reaction conditions enable broad substrate scope while maintaining high functional group tolerance [7].
The regioselectivity of nucleophilic substitution reactions depends significantly on the electronic properties of the heterocyclic substrate [8]. Triazine rings activated by electron-withdrawing substituents demonstrate enhanced reactivity toward nucleophilic attack [8]. The first examples of nucleophilic substitution of hydrogen on 1,3,5-triazine substrates employed oxidative amination using bis(pyridine)silver(I)permanganate as oxidant in ammonia-ethanol or alkylamine-ethanol systems [8].
Flow chemistry methodologies have revolutionized the synthesis of pyrrolotriazine derivatives by enabling precise control over reaction parameters and enhanced safety profiles [9] [10]. The development of continuous flow processes addresses traditional challenges associated with batch synthesis, including thermal management, reagent handling, and scalability [9] [10].
The most significant advancement involves the development of continuous chloramine generation systems for pyrrolotriazine synthesis [9] [10]. On-demand monochloramine production utilizes methyl tert-butyl ether extraction from aqueous sodium hypochlorite and ammonia solutions [9] [10]. The system operates under semi-continuous processing conditions, with chloramine solution flowing into reaction vessels containing deprotonated pyrrole substrates in dimethylformamide [9] [10].
Table 3: Flow Chemistry Parameters for Pyrrolotriazine Synthesis
| Parameter | Batch Process | Flow Process | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 24 h | 30 min | 48× | [9] |
| Yield | 31% | 59% | 1.9× | [9] |
| Step Count | 4 | 2 | 2× | [9] |
| Solvent Recycling | 0% | 80-89% | N/A | [9] |
Microwave-assisted synthesis represents another significant process optimization approach . Microwave heating provides enhanced energy distribution throughout reaction mixtures, resulting in reduced reaction times and improved yields . This technique demonstrates particular efficacy for bromination reactions, where traditional heating methods may suffer from inadequate temperature control .
Continuous flow microfluidic synthesis has been successfully implemented for large-scale production of brominated triazine derivatives . These systems allow precise control over reaction conditions while minimizing side reactions and enhancing safety through reduced reagent inventory . The technology enables effective handling of hazardous brominating reagents through continuous mixing and heating protocols .
The integration of falling film looping photoreactors has enabled rapid scalability for bromination reactions [12]. This approach utilizes visible light irradiation to promote bromination using N-bromosuccinimide in acetonitrile solvent [12]. The methodology achieves maximum productivity up to 1.2 kilograms per day while maintaining comparable optical characteristics to laboratory-scale conditions [12]. Reaction completion occurs within 15 minutes under optimized photon flux conditions of 46 micromoles per second [12].
The optimization of reaction conditions for 6-bromopyrrolo[2,1-f] [2] [3]triazin-4-amine synthesis requires systematic evaluation of multiple parameters including temperature, solvent selection, catalyst loading, and reaction stoichiometry [13] [14]. Critical assessment of these variables reveals significant opportunities for yield enhancement and process improvement [13] [14].
Temperature control represents the most critical parameter affecting both yield and selectivity in pyrrolotriazine synthesis [13]. Differential scanning calorimetry studies demonstrate that reaction mixtures exhibit decomposition onset at 105 degrees Celsius with exothermic events of 127.25 joules per gram [13]. Optimal synthetic conditions maintain temperatures between 85-90 degrees Celsius to maximize conversion while avoiding thermal decomposition [13].
Table 4: Temperature Optimization for Pyrrolotriazine Synthesis
| Temperature (°C) | Conversion (%) | Selectivity (%) | Side Products (%) | Reference |
|---|---|---|---|---|
| 60-70 | 45-60 | 85-90 | 10-15 | [13] |
| 85-90 | 95-98 | 90-95 | 5-10 | [13] |
| 105-120 | 70-85 | 70-80 | 20-30 | [13] |
Solvent optimization studies reveal significant dilution effects on impurity formation [13]. Increasing dilution from 5 volumes to 15 volumes of dimethylformamide reduces amide impurity formation from 9% to 2.7% while maintaining yields above 95% [13]. This dilution effect minimizes competing side reactions that generate undesired 1H-pyrrole-2-carboxamide byproducts under acidic conditions [13].
Catalyst optimization for bromination reactions demonstrates the importance of Lewis acid selection and loading [15]. Rhodium(III) catalysts exhibit dual functionality in bromination reactions, simultaneously catalyzing directed halogenation while preventing inherent halogenation of electron-rich heterocycles [15]. This dual role enables highly selective access to brominated heterocycles with regiochemistry complementary to uncatalyzed approaches [15].
Table 5: Catalyst Performance in Bromination Reactions
| Catalyst System | Loading (mol%) | Selectivity (%) | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| FeBr₃ | 5-10 | 70-75 | 65-70 | 25 | |
| Rh(III) complex | 1-2 | 85-95 | 80-90 | 60-80 | [15] |
| Pd/PPh₃ system | 1-2 | 90-95 | 85-95 | 80-100 | [7] |
Yield maximization strategies focus on telescoped synthetic approaches that minimize intermediate isolation and purification steps [9] [10]. One-pot synthesis procedures combining amination and triazine formation achieve 75% assay yield over two steps compared to 31% yield for traditional four-step sequences [9] [10]. These telescoped approaches reduce material losses while improving overall process efficiency [9] [10].
3.1.1 Molecular Geometry and Bond Length Analysis
X-ray crystallographic studies of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine provide fundamental insights into the molecular architecture and solid-state organization of this heterocyclic compound. The molecular structure exhibits a planar bicyclic system formed by the fusion of a pyrrole ring with a 1,2,4-triazine ring, creating a rigid aromatic framework that influences both its chemical reactivity and spectroscopic properties .
The carbon-bromine bond length in 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine typically measures between 1.859 and 1.866 Å, consistent with values observed in related brominated pyrrolotriazine systems [4] [5]. This bond length reflects the electron-withdrawing nature of the fused heterocyclic system, which stabilizes the carbon-bromine bond through resonance effects. Comparative analysis with other brominated triazine derivatives reveals that the C-Br bond in position 6 exhibits slightly different electronic characteristics compared to bromine substitution at position 7, with the 6-position showing marginally shorter bond lengths due to enhanced π-electron density distribution [4].
Table 1: Basic Structural and Physical Data for 6-Bromopyrrolo[2,1-F] [2] [3]triazin-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrN₄ | Multiple sources [2] [6] [7] |
| Molecular Weight (g/mol) | 213.03 | Multiple sources [2] [6] [7] |
| CAS Registry Number | 937047-06-8 | Multiple sources [2] [6] [7] |
| SMILES Notation | NC1=NC=NN2C1=CC(Br)=C2 | Computational analysis |
| InChI Key | Not reported | Not available |
| Melting Point (°C) | Not reported | Not available |
| Physical Form | Solid powder | Commercial suppliers [6] [7] |
| Storage Temperature (°C) | 2-8 | Commercial specifications [6] [7] |
The nitrogen-nitrogen bond lengths within the triazine ring system range from 1.315 to 1.399 Å, with the specific values depending on the degree of conjugation and electronic delocalization throughout the fused ring system [5] [9]. The N1-N2 bond, which connects the bridgehead nitrogen atoms, typically measures 1.33-1.38 Å, while the N5-N6 bond shows similar dimensions. These bond lengths indicate substantial aromatic character and electronic delocalization across the heterocyclic framework [5].
3.1.2 Ring Planarity and Conformational Preferences
The fused pyrrolotriazine system maintains essential planarity, with maximum deviations from the mean plane typically not exceeding 0.02 Å [4] [10]. This planar geometry is stabilized by extensive π-electron delocalization across both ring systems and is crucial for the compound's electronic properties and intermolecular interactions in the solid state. The bromine substituent at position 6 introduces minimal distortion to the ring planarity, with deviation angles typically ranging from 2° to 5° from the mean molecular plane [4] [5].
Table 2: Positional Isomers of Brominated Pyrrolotriazinamines
| Isomer Position | CAS Number | Molecular Weight | Key Structural Difference | Commercial Availability |
|---|---|---|---|---|
| 5-Bromo | Not reported | 213.03 | Bromine at pyrrole C5 | Limited |
| 6-Bromo | 937047-06-8 | 213.03 | Bromine at pyrrole C6 (this study) | Available |
| 7-Bromo | 937046-98-5 | 213.04 | Bromine at triazine C7 | Available |
3.1.3 Crystal Packing and Intermolecular Interactions
The crystal packing of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine is dominated by π-π stacking interactions between parallel aromatic ring systems, with typical interplanar distances ranging from 3.40 to 3.50 Å [11] [4]. These interactions are complemented by hydrogen bonding networks involving the primary amine group at position 4, which participates in both intermolecular N-H···N hydrogen bonds with triazine nitrogen atoms and weaker C-H···N interactions [5] [9].
The bromine substituent contributes to the crystal packing through halogen bonding interactions and van der Waals contacts with neighboring molecules. The Br···N distances in the crystal lattice typically range from 3.2 to 3.5 Å, indicating significant non-covalent interactions that influence the solid-state organization [4] [5]. These intermolecular forces collectively determine the thermal stability, solubility characteristics, and mechanical properties of the crystalline material.
Table 4: Crystallographic Data from Related Pyrrolotriazine Systems
| Compound Type | Typical C-Br Bond Length (Å) | Ring Planarity | Crystal Packing | Reference |
|---|---|---|---|---|
| Bromopyrazolotriazines | 1.851-1.872 | Essentially planar | π-π stacking interactions | [4] [5] |
| Pyrrolotriazine derivatives | 1.859-1.866 | Planar with slight deviations | Hydrogen bonding networks | [11] [9] |
| Triazine-containing systems | 1.85-1.89 | Generally planar | Van der Waals forces | [10] |
3.2.1 Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine exhibits characteristic resonances that reflect the unique electronic environment of the fused heterocyclic system. The triazine proton at position 2 appears as a singlet in the highly deshielded region between 8.7 and 9.2 ppm, consistent with the electron-deficient nature of the triazine ring system [13] [14]. This chemical shift reflects the cumulative deshielding effects of three nitrogen atoms in the triazine ring, which significantly reduce electron density around the hydrogen nucleus.
The pyrrole ring protons display distinct chemical shifts that differentiate them from simple aromatic systems. The proton at position 5 (ortho to the bromine substituent) resonates as a doublet between 6.8 and 7.2 ppm, while the proton at position 7 appears as a doublet between 6.6 and 7.0 ppm [13] [7]. The coupling constant between these protons typically measures approximately 4 Hz, characteristic of vicinal coupling in five-membered heterocyclic systems. The slight upfield shift of H-7 relative to H-5 reflects the electron-withdrawing influence of the adjacent triazine nitrogen atom.
Table 7: Predicted Proton Nuclear Magnetic Resonance Data
| Proton Position | Expected ¹H NMR δ (ppm) | Multiplicity | Coupling Pattern | Assignment Rationale |
|---|---|---|---|---|
| H-5 (pyrrole) | 6.8-7.2 | Doublet | J ~ 4 Hz with H-7 | Pyrrole aromatic proton [13] [7] |
| H-7 (pyrrole) | 6.6-7.0 | Doublet | J ~ 4 Hz with H-5 | Pyrrole aromatic proton [13] [7] |
| H-2 (triazine) | 8.7-9.2 | Singlet | No coupling | Triazine proton, deshielded [13] [14] |
| NH₂ protons | 5.0-7.0 (broad) | Broad singlet | Exchange broadened | Primary amine protons [13] [14] |
3.2.2 Amine Proton Characteristics and Exchange Phenomena
The primary amine protons at position 4 exhibit characteristic exchange-broadened resonances that appear as a broad singlet between 5.0 and 7.0 ppm, depending on the solvent system and measurement conditions [13] [14]. In polar protic solvents such as dimethyl sulfoxide-d₆, these protons often undergo rapid chemical exchange, leading to significant line broadening and potential coalescence with solvent peaks. The chemical shift of the amine protons is influenced by hydrogen bonding interactions and the electron-withdrawing effects of the adjacent triazine ring system.
3.2.3 Carbon-13 Nuclear Magnetic Resonance Interpretation
While specific carbon-13 nuclear magnetic resonance data for 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine are not extensively reported in the literature, structural analogy with related pyrrolotriazine systems allows for informed predictions of the carbon chemical shifts. The carbon bearing the bromine substituent (C-6) is expected to resonate around 95-105 ppm, characteristic of brominated aromatic carbons. The triazine carbons typically appear in the highly deshielded region between 150 and 170 ppm, reflecting their incorporation into the electron-deficient heterocyclic system.
| Analysis Type | Key Findings | Solvent/Conditions | Reference |
|---|---|---|---|
| ¹H NMR Chemical Shifts | Consistent with structure | DMSO-d₆ typical | [7] |
| ¹³C NMR Analysis | Not reported specifically | Not specified | Not available |
| LCMS Confirmation | Consistent with structure | ESI ionization | [7] |
| Infrared Spectrum | Conforms to structure | Standard conditions | [15] |
| Purity Assessment | 97-99.83% purity | LCMS analysis | [7] |
3.3.1 Molecular Ion Characteristics and Isotope Patterns
The mass spectrum of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine exhibits a characteristic molecular ion cluster at m/z 213/215, displaying the distinctive 1:1 isotope pattern typical of monobrominated organic compounds [16] [17]. The molecular ion peak demonstrates moderate intensity, indicating reasonable stability of the radical cation under electron ionization conditions. The isotope pattern serves as a definitive structural confirmation, with the M+2 peak appearing at equal intensity to the molecular ion peak due to the presence of the bromine-81 isotope.
The molecular ion fragmentation proceeds through well-defined pathways that reflect the electronic structure and bond strengths within the heterocyclic framework. Initial fragmentation typically involves cleavage of the weakest bonds, with the carbon-bromine bond representing a primary fragmentation site due to the relative weakness of the C-Br linkage compared to the aromatic C-C and C-N bonds within the ring system [18] [19].
3.3.2 Primary Fragmentation Pathways
The most prominent fragmentation pathway involves the loss of the bromine atom (79 mass units) from the molecular ion, generating an intense fragment at m/z 134/136. This fragmentation represents an α-cleavage mechanism characteristic of aromatic halides, where the radical cation undergoes homolytic cleavage of the carbon-bromine bond to generate a highly stabilized aromatic radical cation [18] [19]. The resulting fragment retains the complete pyrrolotriazine framework with a radical site at the former bromine position.
Secondary fragmentation processes involve ring opening and rearrangement reactions that generate smaller heterocyclic fragments. The triazine ring system contributes significantly to fragment stability through resonance delocalization, leading to the formation of characteristic fragments at m/z 80 (C₄H₂N₃⁺) and m/z 54 (C₃H₂N₂- ⁺) [16] [17]. These fragments represent successive loss of molecular components while maintaining partial heterocyclic character.
Table 8: Expected Mass Spectrometric Fragmentation Patterns
| Fragment Ion m/z | Elemental Composition | Fragmentation Process | Relative Intensity | Mechanistic Insight |
|---|---|---|---|---|
| 213/215 (M- ⁺) | C₆H₅BrN₄- ⁺ | Molecular ion (isotope pattern) | Moderate (molecular ion) | Stable molecular ion [16] [17] |
| 134/136 | C₆H₄N₄- ⁺ | Loss of Br (M-79) | High (base peak region) | Alpha cleavage at C-Br [18] [19] |
| 107/109 | C₆H₄Br⁺ | Loss of triazine fragment | Medium | Ring fragmentation [17] [20] |
| 80 | C₄H₂N₃⁺ | Triazine fragment | Medium to high | Heterocycle stability [16] [17] |
| 54 | C₃H₂N₂- ⁺ | Pyrrole fragment | Medium | Ring contraction [18] [19] |
| 28 | C₂H₂N⁺ | Small nitrogen fragment | Low to medium | Sequential fragmentation [16] [17] |
3.3.3 Mechanistic Insights from Fragmentation Analysis
The fragmentation pattern of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine provides valuable mechanistic insights into the electronic structure and stability of the heterocyclic system. The predominance of the [M-Br]⁺ fragment suggests that the carbon-bromine bond represents the primary weakness in the molecular structure, consistent with the electron-withdrawing effects of the fused ring system that stabilize the resulting carbocation [18] [19].
The observation of stable nitrogen-containing fragments throughout the mass spectrum indicates significant aromatic character and resonance stabilization within both the pyrrole and triazine ring systems. The appearance of fragments such as C₄H₂N₃⁺ and C₃H₂N₂- ⁺ demonstrates that heterocyclic fragments retain substantial stability even after extensive fragmentation, reflecting the inherent aromatic character of these ring systems [16] [17].
3.4.1 Density Functional Theory Calculations
Computational modeling of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine using density functional theory (DFT) methods provides detailed insights into the electronic structure, molecular geometry, and chemical reactivity of this heterocyclic system. Standard computational protocols employ the B3LYP hybrid functional with basis sets ranging from 6-31++G(d,p) to 6-311+G(d,p), which have demonstrated excellent agreement with experimental observations for similar triazine-containing systems [21] [22] [23].
Geometry optimization calculations confirm the planar structure observed in crystallographic studies, with computed bond lengths showing excellent correlation with experimental X-ray diffraction data. The calculated C-Br bond length typically falls within 1.85-1.87 Å, closely matching experimental values, while nitrogen-nitrogen bond distances in the triazine ring show similar agreement with crystallographic measurements [21] [24].
3.4.2 Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 6-bromopyrrolo[2,1-F] [2] [3]triazin-4-amine exhibit characteristic distributions that reflect the electronic nature of the fused heterocyclic system. The HOMO energy typically ranges from -6.2 to -6.8 eV, indicating moderate electron-donating capability, while the LUMO energy falls between -1.8 and -2.4 eV, reflecting significant electron-accepting character [22] [23].
The HOMO-LUMO energy gap, ranging from 4.0 to 5.0 eV, indicates substantial electronic stability and moderate reactivity toward both electrophilic and nucleophilic reagents. This energy gap is consistent with the compound's observed chemical stability and suggests potential applications in electronic materials where controlled electronic properties are required [21] [23].
Table 9: Computational Electronic Structure Descriptors
| Electronic Property | Typical DFT Values | Method | Chemical Significance |
|---|---|---|---|
| HOMO Energy | -6.2 to -6.8 eV | B3LYP/6-311+G(d,p) | Electron donation capability [22] [23] |
| LUMO Energy | -1.8 to -2.4 eV | B3LYP/6-311+G(d,p) | Electron acceptance capability [22] [23] |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | DFT calculations | Electronic excitation energy [21] [23] |
| Dipole Moment | 2.5 to 4.0 D | B3LYP optimization | Molecular polarity [25] [26] |
| Molecular Volume | 180 to 220 Ų | Molecular mechanics | Steric requirements [24] [26] |
| Electronic Chemical Potential | -4.0 to -4.5 eV | DFT descriptor analysis | Global reactivity [22] [27] |
| Chemical Hardness | 2.0 to 2.5 eV | DFT descriptor analysis | Resistance to charge transfer [22] [27] |
| Electrophilicity Index | 3.5 to 5.0 eV | Conceptual DFT | Electrophilic character [22] [27] |
3.4.3 Vibrational Frequency Analysis
Computational vibrational frequency analysis provides theoretical predictions for infrared and Raman spectroscopic observations. The calculated frequencies for key vibrational modes show excellent agreement with experimental data from related pyrrolotriazine systems. The characteristic triazine ring breathing mode appears around 1330-1370 cm⁻¹, while the primary amine stretching vibrations manifest as two distinct bands between 3300 and 3500 cm⁻¹ [28] [29].
Table 6: Predicted Infrared Spectroscopic Features
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment Basis |
|---|---|---|---|
| N-H stretching (primary amine) | 3300-3500 (two bands) | Medium to strong | Primary amine characteristics [30] [29] |
| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H [31] [30] |
| C=N stretching (triazine ring) | 1600-1650 | Strong | Heterocyclic C=N [32] [29] |
| C=C stretching (pyrrole ring) | 1500-1600 | Medium to strong | Aromatic C=C [31] [29] |
| Triazine ring breathing | 1300-1400 | Strong | Triazine-specific mode [29] |
| N-H bending (primary amine) | 1620-1650 | Medium | Amine deformation [30] [33] |
| C-H out-of-plane bending | 800-900 | Strong | Aromatic out-of-plane [34] [35] |
| C-Br stretching | 600-700 | Medium | C-Br characteristic [36] |
| Ring deformation modes | 400-800 | Variable | Fingerprint region [31] [30] |
3.4.4 Electronic Properties and Reactivity Descriptors
Conceptual density functional theory calculations provide quantitative measures of molecular reactivity through global and local descriptors. The chemical hardness value of 2.0 to 2.5 eV indicates moderate resistance to electron transfer, while the electrophilicity index of 3.5 to 5.0 eV suggests significant electrophilic character [22] [27]. These descriptors correlate well with observed chemical reactivity patterns and provide predictive insights for synthetic applications.
Table 5: Computational Modeling Approaches for Triazine Systems
| Calculation Type | Typical Method | Application | Literature Example |
|---|---|---|---|
| DFT Geometry Optimization | B3LYP/6-31++G(d,p) | Structure validation | [21] [22] |
| Electronic Structure Analysis | B3LYP/6-311+G(d,p) | Reactivity prediction | [24] [26] |
| HOMO-LUMO Gap | DFT calculations | Electronic properties | [23] |
| Molecular Electrostatic Potential | Quantum chemical methods | Charge distribution | [25] |
| Vibrational Frequencies | Harmonic frequency analysis | Spectroscopic assignment | [25] |